Indium(III) sulfate

Beschreibung

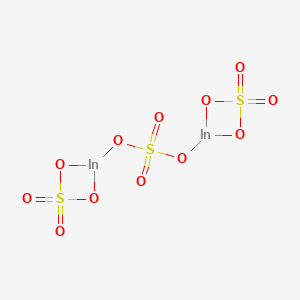

Structure

2D Structure

Eigenschaften

CAS-Nummer |

13464-82-9 |

|---|---|

Molekularformel |

H2InO4S |

Molekulargewicht |

212.90 g/mol |

IUPAC-Name |

bis(2,2-dioxo-1,3,2,4-dioxathiaindigetan-4-yl) sulfate |

InChI |

InChI=1S/In.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4) |

InChI-Schlüssel |

RODAKIFYLYKDTD-UHFFFAOYSA-N |

SMILES |

O=S1(=O)O[In](O1)OS(=O)(=O)O[In]2OS(=O)(=O)O2 |

Kanonische SMILES |

OS(=O)(=O)O.[In] |

Andere CAS-Nummern |

13464-82-9 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Indium(III) Sulfate from Indium Oxide and Sulfuric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of Indium(III) sulfate (B86663) (In₂(SO₄)₃) through the reaction of indium oxide (In₂O₃) with sulfuric acid (H₂SO₄). This document outlines the fundamental chemical principles, a detailed experimental protocol, and key quantitative data.

Indium(III) sulfate is a versatile inorganic compound with applications in various fields, including the synthesis of other indium-containing materials like copper indium selenide, which is used in photovoltaics.[1][2][3] It also serves as a hardening agent in gold electroplating baths.[1][3][4][5] The compound exists in anhydrous form as a white-gray, hygroscopic powder, as well as in hydrated forms, such as the nonahydrate (In₂(SO₄)₃·9H₂O).[1][3][4][5][6]

Reaction Stoichiometry and Thermodynamics

The synthesis of this compound from indium oxide is a straightforward acid-base reaction. Indium oxide, a basic oxide, reacts with sulfuric acid to form a salt (indium sulfate) and water.

Balanced Chemical Equation:

In₂O₃(s) + 3H₂SO₄(aq) → In₂(SO₄)₃(aq) + 3H₂O(l)

This equation dictates that one mole of indium oxide reacts with three moles of sulfuric acid to produce one mole of this compound and three moles of water. An excess of strong acid is crucial for this reaction to proceed to completion and to prevent the formation of insoluble basic indium salts.[1][4][6]

Table 1: Molar Mass and Stoichiometric Data

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |

| Indium(III) Oxide | In₂O₃ | 277.64 | 1 |

| Sulfuric Acid | H₂SO₄ | 98.08 | 3 |

| This compound | In₂(SO₄)₃ | 517.82[2][7][8] | 1 |

| Water | H₂O | 18.02 | 3 |

Experimental Protocol

The following is a generalized procedure for the synthesis of this compound. Researchers should adapt this protocol based on the desired scale, purity, and available laboratory equipment.

Materials:

-

Indium(III) oxide (In₂O₃), high purity (e.g., ≥99.9%)

-

Concentrated sulfuric acid (H₂SO₄), analytical grade

-

Deionized water

-

Ethanol (B145695) (for washing, optional)

Equipment:

-

Glass reaction vessel (e.g., round-bottom flask or beaker)

-

Heating mantle or hot plate with magnetic stirring capability

-

Magnetic stir bar

-

Condenser (optional, for prolonged heating)

-

Buchner funnel and filter flask

-

Filter paper

-

Crystallizing dish

-

Drying oven or desiccator

Procedure:

-

Reactant Preparation:

-

Carefully measure the desired amount of indium(III) oxide powder.

-

In a separate vessel, cautiously dilute the concentrated sulfuric acid to the desired concentration (e.g., 40-70%) by slowly adding the acid to deionized water. Safety Note: Always add acid to water, never the other way around, due to the highly exothermic nature of the dilution. A 3:1 molar excess of H₂SO₄ relative to In₂O₃ is recommended to ensure complete reaction and prevent the formation of basic salts.[4][6]

-

-

Reaction:

-

Place the weighed indium(III) oxide into the reaction vessel.

-

Add the diluted sulfuric acid solution to the reaction vessel containing the indium oxide.

-

Introduce a magnetic stir bar and begin stirring to create a suspension.

-

Gently heat the mixture, for example, to between 80-100°C, while continuing to stir. The heat will increase the rate of reaction. The reaction of indium metal with hot concentrated sulfuric acid is known to produce sulfur dioxide, so working in a well-ventilated fume hood is essential.[4][6]

-

Continue heating and stirring until all the indium oxide powder has dissolved, resulting in a clear solution. This may take several hours.

-

-

Product Isolation and Purification:

-

Once the reaction is complete, allow the solution to cool to room temperature.

-

If any unreacted starting material is present, filter the hot solution.

-

Transfer the clear solution to a crystallizing dish.

-

Induce crystallization by either slow evaporation of the solvent at room temperature or by cooling the solution in an ice bath. For purification, the product can be recrystallized from a dilute aqueous sulfuric acid solution.[3]

-

Collect the resulting this compound crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold deionized water or ethanol to remove any residual acid.

-

Dry the purified crystals in a low-temperature oven or in a desiccator to obtain the final product, likely a hydrated form of indium sulfate.

-

Quantitative Data and Properties

The following table summarizes key properties of this compound.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | White-gray, odorless, hygroscopic powder[1][3][5] |

| Molecular Formula | In₂(SO₄)₃ |

| Molar Mass (anhydrous) | 517.81 g/mol [1] |

| Density | 3.44 g/cm³[1][8] |

| Melting Point | Decomposes at >437-600 °C[1][5] |

| Solubility in Water | 539.2 g/L at 20 °C[1][8] |

| Crystal Structure | Monoclinic[1][3][5] |

| pH of Solution | A 0.14 mol/L solution has a pH of approximately 1.85[5][6] |

Mandatory Visualizations

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Diagram 2: Core Reaction Pathway

Caption: The core chemical reaction pathway.

Diagram 3: Safety and Handling Logic

Caption: Key safety considerations for the synthesis process.

References

- 1. wholesale this compound hydrate Powder - FUNCMATER [funcmater.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Indium sulfate | 13464-82-9 [chemicalbook.com]

- 4. INDIUM SULFATE - Ataman Kimya [atamanchemicals.com]

- 5. indium.com [indium.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. 硫酸铟(III) anhydrous, ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 8. americanelements.com [americanelements.com]

Unveiling the Crystalline Architecture of Anhydrous Indium(III) Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure of anhydrous Indium(III) sulfate (B86663) (In₂ (SO₄)₃). The document details the crystallographic parameters of its two known polymorphs, outlines experimental protocols for their synthesis and characterization, and explores the logical relationships of its toxicological effects, a critical consideration for professionals in drug development.

Introduction

Anhydrous Indium(III) sulfate is a white, hygroscopic solid with applications in the synthesis of other indium-containing compounds, such as copper indium selenide (B1212193) used in photovoltaics, and as a hardening agent in gold electroplating.[1][2] A thorough understanding of its crystal structure is paramount for predicting its behavior in different environments and for the rational design of new materials. This guide focuses on the two known anhydrous polymorphs: a low-temperature monoclinic phase and a high-temperature rhombohedral phase.

Crystal Structure and Quantitative Data

Anhydrous this compound exists in two primary crystalline forms, the structures of which have been determined by X-ray diffraction. The key crystallographic data for both the monoclinic and rhombohedral phases are summarized below for comparative analysis. This data has been sourced from the Materials Project database.[3]

Monoclinic Phase

The monoclinic phase of anhydrous this compound is the stable form at lower temperatures. Its crystal structure is described by the space group P2₁/c.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.58 |

| b (Å) | 8.92 |

| c (Å) | 12.07 |

| α (°) | 90 |

| β (°) | 91.0 |

| γ (°) | 90 |

| Unit Cell Volume (ų) | 923.33 |

| Formula Units (Z) | 4 |

| Atom | Wyckoff Site | x | y | z |

| In1 | 4e | 0.25 | 0.13 | 0.00 |

| In2 | 4e | 0.25 | 0.38 | 0.50 |

| S1 | 4e | 0.00 | 0.13 | 0.25 |

| S2 | 4e | 0.50 | 0.13 | 0.25 |

| S3 | 4e | 0.25 | 0.38 | 0.75 |

| O1 | 4e | 0.08 | 0.00 | 0.17 |

| O2 | 4e | 0.08 | 0.25 | 0.17 |

| O3 | 4e | 0.42 | 0.00 | 0.17 |

| O4 | 4e | 0.42 | 0.25 | 0.17 |

| O5 | 4e | 0.17 | 0.25 | 0.83 |

| O6 | 4e | 0.33 | 0.25 | 0.83 |

| O7 | 4e | 0.17 | 0.50 | 0.83 |

| O8 | 4e | 0.33 | 0.50 | 0.83 |

| O9 | 4e | 0.08 | 0.00 | 0.33 |

| O10 | 4e | 0.08 | 0.25 | 0.33 |

| O11 | 4e | 0.42 | 0.00 | 0.33 |

| O12 | 4e | 0.42 | 0.25 | 0.33 |

Rhombohedral Phase

Upon heating, the monoclinic phase transitions to a rhombohedral structure, belonging to the R-3 space group.

| Parameter | Value |

| Crystal System | Rhombohedral |

| Space Group | R-3 |

| a (Å) | 8.45 |

| b (Å) | 8.45 |

| c (Å) | 23.13 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 120 |

| Unit Cell Volume (ų) | 1429.38 |

| Formula Units (Z) | 6 |

| Atom | Wyckoff Site | x | y | z |

| In1 | 18f | 0.33 | 0.00 | 0.17 |

| S1 | 18f | 0.00 | 0.17 | 0.00 |

| O1 | 18f | 0.17 | 0.17 | 0.00 |

| O2 | 18f | 0.00 | 0.17 | 0.08 |

| O3 | 18f | 0.00 | 0.17 | 0.25 |

| O4 | 18f | 0.00 | 0.17 | 0.42 |

Experimental Protocols

Detailed experimental procedures for the synthesis of specific polymorphs of anhydrous this compound are not widely published. However, based on general chemical principles and available information, the following protocols can be proposed.

Synthesis of Hydrated this compound

The precursor, hydrated this compound (e.g., In₂(SO₄)₃·9H₂O), can be synthesized by the reaction of indium metal, indium oxide (In₂O₃), or indium carbonate (In₂(CO₃)₃) with sulfuric acid (H₂SO₄).[4]

Protocol:

-

In a well-ventilated fume hood, slowly add a stoichiometric amount of indium metal, indium oxide, or indium carbonate to concentrated sulfuric acid. An excess of strong acid is recommended to prevent the formation of insoluble basic salts.[4]

-

Gently heat the mixture to facilitate the reaction. For indium metal, reaction with cold concentrated sulfuric acid will produce hydrogen gas, while hot concentrated sulfuric acid will produce sulfur dioxide.[4]

-

Once the reaction is complete and a clear solution is obtained, allow the solution to cool.

-

Crystallize the hydrated this compound from the solution. This can be achieved by slow evaporation of the solvent.

Preparation of Anhydrous this compound

The anhydrous forms are typically obtained by the thermal dehydration of the hydrated salt. The specific polymorph obtained is dependent on the temperature.

Protocol for Monoclinic Phase:

-

Place the synthesized hydrated this compound in a crucible.

-

Heat the crucible in a furnace. Based on analogous procedures for other metal sulfates, a temperature of approximately 250 °C is likely sufficient to drive off the water of crystallization to form the anhydrous monoclinic phase.[5]

-

Maintain this temperature for several hours to ensure complete dehydration.

-

Cool the sample in a desiccator to prevent rehydration.

Protocol for Rhombohedral Phase: The high-temperature rhombohedral phase is reportedly formed at higher temperatures. One source mentions its formation via chlorine gas chemical transport at 973 K (700 °C).[6]

Generalized Dehydration Workflow:

Characterization by X-ray Diffraction (XRD)

The crystal structure of the synthesized anhydrous phases should be confirmed using powder X-ray diffraction.

Protocol:

-

Grind a small amount of the anhydrous this compound to a fine powder.

-

Mount the powder on a sample holder.

-

Collect the diffraction pattern using a diffractometer with a standard X-ray source (e.g., Cu Kα radiation).

-

Analyze the resulting diffraction pattern by comparing it to known patterns or by performing Rietveld refinement to confirm the phase and determine the lattice parameters.

Toxicological Effects of Indium Compounds

While specific signaling pathways for anhydrous this compound are not well-defined in the literature, studies on the toxicology of indium compounds, including indium ions, provide insight into their cellular effects. This is particularly relevant for drug development professionals assessing the safety of indium-containing materials. The primary mechanisms of indium toxicity involve the induction of oxidative stress, leading to a cascade of downstream cellular damage.[3][4][7]

Key Toxicological Effects:

-

Induction of Oxidative Stress: Exposure to indium ions can lead to an increase in intracellular reactive oxygen species (ROS).[3][4]

-

Pro-inflammatory Response: The increase in ROS can trigger a pro-inflammatory response, including the increased expression of cytokines like interleukin-8.[3]

-

DNA Damage: Oxidative stress induced by indium ions can lead to DNA damage.[3]

-

Apoptosis and Necrosis: At certain concentrations, indium compounds can induce programmed cell death (apoptosis) or, at higher concentrations, necrosis.[8]

-

Disruption of Nutrient Homeostasis: Indium has been shown to interfere with the uptake and homeostasis of essential nutrients like phosphorus, magnesium, and iron.[1]

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. indium.com [indium.com]

- 3. Intracellular accumulation of indium ions released from nanoparticles induces oxidative stress, proinflammatory response and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Magnesium sulfate - Wikipedia [en.wikipedia.org]

- 6. INDIUM SULFATE - Ataman Kimya [atamanchemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. The semiconductor elements arsenic and indium induce apoptosis in rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical and Chemical Properties of Indium(III) Sulfate Nonahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indium(III) sulfate (B86663) nonahydrate (In₂(SO₄)₃·9H₂O) is a hydrated inorganic salt of indium. While the anhydrous form is more commonly cited for some physical properties, the nonahydrate is a stable, crystalline form relevant to various research and development applications. This technical guide provides a comprehensive overview of the physical and chemical properties of Indium(III) sulfate nonahydrate, detailed experimental protocols for its synthesis and characterization, and insights into its biological interactions, which are of particular interest to the drug development community.

Physical and Chemical Properties

This compound nonahydrate is a grayish-white, hygroscopic, crystalline solid.[1][2] It is soluble in water and exists as a monoclinic crystal structure.[1] The compound is known to exist in various hydrated forms, including a pentahydrate and the nonahydrate.[3] An aqueous solution of indium sulfate is acidic; a 0.14 mol/L solution has a pH of approximately 1.85.[3]

Quantitative Data

The following table summarizes the key quantitative physical and chemical properties of this compound nonahydrate and its anhydrous form for comparison.

| Property | This compound Nonahydrate | This compound (Anhydrous) |

| CAS Number | 10294-68-5[3] | 13464-82-9[3] |

| Molecular Formula | In₂(SO₄)₃·9H₂O | In₂(SO₄)₃ |

| Molecular Weight | 679.95 g/mol [2] | 517.81 g/mol [2] |

| Appearance | Grayish-white crystalline powder[1][2] | Grayish-white powder[4] |

| Density | Data not readily available | 3.44 g/cm³[3] |

| Melting Point | Decomposes upon heating | Decomposes at ~600 °C[4] |

| Solubility in Water | Soluble | 53.92 g/100g solution at 20°C[2] |

| Crystal Structure | Monoclinic[1] | Monoclinic (room temperature form)[3] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound nonahydrate.

Synthesis of this compound Nonahydrate from Indium(III) Oxide

This protocol describes the synthesis of this compound nonahydrate from Indium(III) oxide and sulfuric acid.

Materials:

-

Indium(III) oxide (In₂O₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Distilled water

-

Beakers

-

Magnetic stirrer and stir bar

-

Heating mantle or hot plate

-

Buchner funnel and filter paper

-

Crystallizing dish

-

Desiccator

Procedure:

-

Carefully add a stoichiometric amount of concentrated sulfuric acid to a beaker containing a known quantity of Indium(III) oxide. An excess of strong acid is required to prevent the formation of insoluble basic salts.[3]

-

Gently heat the mixture on a heating mantle or hot plate with continuous stirring until the Indium(III) oxide is completely dissolved.

-

Allow the resulting solution to cool to room temperature.

-

To induce crystallization, slowly add ethanol to the aqueous solution.[3] A 2:1 volume ratio of ethanol to the aqueous solution is a good starting point.

-

Cover the crystallizing dish and allow it to stand undisturbed for several hours to several days to facilitate the formation of crystals.

-

Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold distilled water followed by a wash with ethanol to remove any residual acid and impurities.

-

Dry the purified crystals in a desiccator over a suitable drying agent (e.g., anhydrous calcium chloride) to obtain this compound nonahydrate.

Logical Workflow for Synthesis:

Characterization Techniques

TGA-DSC is used to study the thermal decomposition of this compound nonahydrate and determine the temperature ranges of dehydration and sulfate decomposition.

Instrument:

-

Simultaneous TGA-DSC instrument

Typical Experimental Parameters:

-

Sample Mass: 5-10 mg

-

Crucible: Alumina or platinum

-

Atmosphere: Inert (e.g., Nitrogen) or oxidative (e.g., Air)

-

Flow Rate: 20-50 mL/min

-

Heating Rate: 10 °C/min

-

Temperature Range: Ambient to 1000 °C

Procedure:

-

Calibrate the instrument for temperature and heat flow using appropriate standards (e.g., indium, zinc).

-

Accurately weigh the sample into the crucible.

-

Place the sample crucible and an empty reference crucible in the instrument.

-

Purge the furnace with the desired gas for a sufficient time to ensure a stable atmosphere.

-

Start the temperature program and record the mass change (TGA) and differential heat flow (DSC) as a function of temperature.

-

Analyze the resulting curves to identify dehydration steps (mass loss corresponding to water molecules) and decomposition of the sulfate to indium oxide.

XRD is used to confirm the crystal structure and phase purity of the synthesized this compound nonahydrate.

Instrument:

-

Powder X-ray diffractometer

Typical Experimental Parameters:

-

X-ray Source: Cu Kα (λ = 1.5406 Å)

-

Voltage and Current: e.g., 40 kV and 40 mA

-

Scan Range (2θ): 10-80°

-

Step Size: e.g., 0.02°

-

Scan Speed: e.g., 2°/min

Procedure:

-

Grind the crystalline sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites.

-

Mount the powdered sample onto a sample holder.

-

Place the sample holder in the diffractometer.

-

Set the experimental parameters and initiate the XRD scan.

-

Analyze the resulting diffraction pattern by comparing the peak positions and intensities to a reference pattern from a crystallographic database (e.g., ICDD) to confirm the identity and purity of the this compound nonahydrate. For hydrated salts, it is crucial to perform the analysis promptly after sample preparation to avoid changes in the hydration state due to ambient humidity.[5]

Biological Interactions and Relevance to Drug Development

Recent studies have begun to explore the biological activities of indium compounds, revealing potential applications and toxicological considerations relevant to drug development.

Cytotoxicity and Induction of Reactive Oxygen Species (ROS)

Indium compounds, including this compound, have been shown to exhibit cytotoxic effects on various cell lines.[1][6] A key mechanism underlying this toxicity appears to be the induction of intracellular Reactive Oxygen Species (ROS). Increased ROS levels can lead to oxidative stress, damage to cellular components such as DNA, proteins, and lipids, and ultimately, cell death through apoptosis or necrosis.

Potential Signaling Pathway Involvement

The generation of ROS is a known trigger for several cellular signaling pathways implicated in inflammation, cell survival, and apoptosis. While specific pathways for this compound nonahydrate are not yet fully elucidated, it is plausible that its ROS-inducing effects could modulate key signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

-

NF-κB Pathway: This pathway is a central regulator of inflammatory responses. ROS can activate the IκB kinase (IKK) complex, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows the NF-κB dimers to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[7]

-

MAPK Pathways: The MAPK family (including ERK, JNK, and p38) is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. ROS can activate upstream kinases in these pathways, leading to a cascade of phosphorylation events that ultimately activate the MAPK proteins.[8]

Hypothesized Signaling Pathway:

Experimental Workflow for Biological Evaluation

For drug development professionals, a systematic evaluation of the biological activity of this compound nonahydrate is crucial. The following workflow outlines key experimental stages.

Conclusion

This compound nonahydrate is a compound with well-defined, albeit not exhaustively characterized, physical and chemical properties. Its synthesis and characterization can be achieved through standard inorganic chemistry techniques. For drug development professionals, the emerging understanding of the biological activities of indium compounds, particularly their ability to induce ROS and potentially modulate key signaling pathways, presents both opportunities for therapeutic development and challenges related to toxicity. Further research is warranted to fully elucidate the mechanisms of action and to explore the potential of this compound nonahydrate in biomedical applications.

References

- 1. Cytotoxicity and Characterization of Particles Collected From an Indium–Tin Oxide Production Facility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. indium.com [indium.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. chemwhat.com [chemwhat.com]

- 5. XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MAPK, PI3K/Akt Pathways, and GSK-3β Activity in Severe Acute Heart Failure in Intensive Care Patients: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of Indium(III) Sulfate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Indium(III) sulfate (B86663), with a focus on its interactions with organic solvents. Due to a notable lack of specific quantitative data in publicly available literature, this document summarizes the current qualitative understanding and provides a detailed experimental protocol for researchers to determine precise solubility parameters in their solvents of interest.

Overview of Indium(III) Sulfate

This compound, with the chemical formula In₂(SO₄)₃, is a grayish-white, hygroscopic powder.[1] It is known to be moderately soluble in water and acids.[2][3] This compound and its hydrated forms are utilized in various industrial applications, including electroplating.[1] While organometallic indium compounds can be soluble in organic solutions, the solubility of the inorganic salt, this compound, in common organic solvents is not well-documented.[2][3]

Solubility Data

| Solvent System | Solubility | Observations and Remarks |

| Water (H₂O) | Soluble[2][4][5] | A 0.14 mol/L aqueous solution is acidic, with a pH of 1.85.[6] |

| Acids | Soluble[2][3] | Soluble in sulfuric acid.[6] |

| Ethanol (B145695) | Low / Induces Precipitation | The addition of ethanol to an aqueous solution of this compound can cause the precipitation of basic indium sulfate, suggesting low solubility.[6] |

| Other Organic Solvents | Data Not Available | No specific data was found for solvents such as methanol, acetone, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO). |

Experimental Protocol for Solubility Determination

To address the gap in quantitative data, a standardized experimental protocol is essential. The following methodology is a synthesis of established techniques for determining the solubility of inorganic salts in organic solvents.

Principle

The equilibrium solubility is determined by creating a saturated solution of this compound in the target organic solvent. The concentration of the dissolved salt in the supernatant is then measured using an appropriate analytical technique. Common methods for concentration measurement include gravimetric analysis, spectroscopy, and chromatography.[7]

Materials and Equipment

-

Anhydrous this compound (In₂(SO₄)₃)

-

Organic solvent of interest (e.g., methanol, ethanol, acetone, DMF, DMSO)

-

Analytical balance

-

Vials or flasks with secure caps

-

Constant temperature shaker or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Analytical instrumentation for concentration measurement (e.g., ICP-MS, HPLC, UV-Vis Spectrophotometer)

-

Volumetric flasks and pipettes

-

Inert atmosphere glovebox or Schlenk line (recommended for hygroscopic compounds and solvents)[7]

Procedure

-

Sample Preparation :

-

Add an excess amount of anhydrous this compound to a known volume of the organic solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration :

-

Place the vials in a constant temperature shaker or incubator set to the desired experimental temperature.

-

Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, though longer times (48-72 hours) may be necessary to ensure equilibrium is reached.[7]

-

-

Phase Separation :

-

After equilibration, allow the vials to rest for a period to let the undissolved solid settle.

-

To obtain a clear supernatant free of solid particles, either centrifuge the vials or filter the solution using a syringe filter compatible with the organic solvent. This step is critical to prevent erroneously high solubility measurements.

-

-

Concentration Analysis :

-

Carefully extract a precise volume of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the chosen analytical instrument.

-

Measure the concentration of Indium in the diluted solution using a calibrated analytical method such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for high sensitivity and accuracy.

-

Alternatively, depending on the solvent and potential for complex formation, other techniques like High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy could be employed, though these may require method development.[7]

-

-

Calculation :

-

Calculate the original concentration of this compound in the saturated solution, accounting for all dilutions.

-

Express the solubility in standard units, such as g/100 mL, mol/L, or g/kg of solvent.

-

Considerations

-

Hygroscopicity : this compound is hygroscopic.[1] All experiments should be conducted in a controlled, low-humidity environment, such as a glovebox, to prevent the absorption of atmospheric water, which can significantly affect solubility.[7]

-

Solvent Purity : Use high-purity, anhydrous solvents to avoid introducing impurities that could alter the solubility.

-

Temperature Control : Solubility is temperature-dependent. Maintain a constant and accurately recorded temperature throughout the experiment.

-

Equilibrium Time : It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours).[7]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Conclusion

While quantitative data on the solubility of this compound in organic solvents is sparse, this guide provides the available qualitative information and a robust experimental framework for its determination. For researchers in drug development and other scientific fields, accurately determining the solubility of this compound in relevant organic media is a critical first step for its potential application in synthesis and formulation. The provided protocol emphasizes the importance of rigorous experimental control to obtain reliable and reproducible solubility data.

References

A Technical Guide to the Thermal Decomposition of Indium(III) Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of Indium(III) sulfate (B86663) (In₂(SO₄)₃), a compound of interest in various research and industrial applications. This document outlines the critical temperature ranges for its decomposition, details the experimental methodologies for its analysis, and presents a clear visualization of the decomposition pathway.

Quantitative Data on Thermal Decomposition

The thermal decomposition of Indium(III) sulfate and its hydrated forms involves a series of steps, including dehydration and the final breakdown of the anhydrous salt. The precise temperatures can vary depending on experimental conditions such as heating rate and atmosphere. The data compiled from various sources is summarized below.

| Compound | Event | Temperature Range (°C) | Products |

| Indium(III) hydrogensulfate tetrahydrate (HIn(SO₄)₂·4H₂O) | Dehydration | 97 - 209 | HIn(SO₄)₂ (anhydrous) + 4H₂O |

| Indium(III) hydrogensulfate (anhydrous) (HIn(SO₄)₂) | Decomposition | > 232 | In₂(SO₄)₃ (neutral sulfate) + H₂O + SO₂ |

| This compound (anhydrous) (In₂(SO₄)₃) | Decomposition | > 437 | In₂O₃ (Indium(III) oxide) + 3SO₃ (Sulfur trioxide) |

| This compound (anhydrous) (In₂(SO₄)₃) | Melting/Decomposition | ~600 | In₂O₃ (Indium(III) oxide) + 3SO₃ (Sulfur trioxide) |

Experimental Protocol: Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

The following protocol outlines a standard method for determining the thermal decomposition profile of this compound using TGA and DTA. These techniques measure the change in mass and temperature difference between a sample and a reference as a function of temperature, respectively.

Objective: To determine the temperatures of dehydration and decomposition of this compound and the associated mass losses.

Instrumentation: A simultaneous thermal analyzer (TGA/DTA or TGA/DSC).

Materials:

-

This compound (hydrated or anhydrous)

-

High-purity nitrogen or argon (for inert atmosphere)

-

Air or oxygen (for oxidative atmosphere, if required)

-

Alumina or platinum crucibles

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA crucible.

-

Record the initial mass of the sample.

-

-

Instrument Setup:

-

Place the sample crucible onto the TGA balance.

-

Place an empty, tared reference crucible on the reference holder.

-

Purge the furnace with the desired gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Set the initial temperature to ambient (e.g., 25 °C).

-

Program the instrument to heat the sample at a constant rate, typically 10 °C/min, up to a final temperature of 800-1000 °C. This final temperature should be sufficient to ensure complete decomposition.

-

Record the sample mass (TGA) and the differential temperature (DTA) or heat flow (DSC) continuously throughout the heating program.

-

-

Data Analysis:

-

Plot the percentage of mass loss as a function of temperature (TGA curve).

-

Plot the temperature difference (DTA) or heat flow (DSC) as a function of temperature.

-

From the TGA curve, determine the onset and end temperatures for each mass loss step. Calculate the percentage of mass loss for each step.

-

From the DTA/DSC curve, identify the temperatures of endothermic (e.g., dehydration, decomposition) and exothermic (e.g., phase transitions, oxidation) events.

-

Correlate the mass loss steps from the TGA curve with the thermal events observed in the DTA/DSC curve.

-

Compare the experimental mass losses with the theoretical mass losses for the proposed decomposition reactions to identify the evolved species (e.g., H₂O, SO₂, SO₃).

-

Safety Precautions:

-

The decomposition of sulfates can release toxic and corrosive gases such as sulfur dioxide (SO₂) and sulfur trioxide (SO₃). The TGA instrument should be housed in a well-ventilated area, preferably within a fume hood.[1]

-

Consult the Safety Data Sheet (SDS) for this compound before handling.

-

Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.

Thermal Decomposition Pathway

The thermal decomposition of hydrated this compound is a multi-step process. Initially, the water of hydration is lost, followed by the decomposition of the anhydrous salt to form the stable indium oxide. This pathway can be visualized as follows:

Caption: Thermal decomposition pathway of hydrated this compound.

References

An In-depth Technical Guide to the Hygroscopic Nature and Handling of Indium(III) Sulfate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hygroscopic properties of Indium(III) sulfate (B86663) (In₂(SO₄)₃) and outlines essential handling precautions for laboratory and drug development settings. Understanding the interaction of this compound with atmospheric moisture is critical for ensuring experimental accuracy, maintaining sample integrity, and ensuring personnel safety.

Hygroscopic Nature of Indium(III) Sulfate

This compound is a hygroscopic substance, meaning it readily absorbs moisture from the surrounding environment.[1][2] This property can lead to changes in its physical state, reactivity, and effective concentration if not properly managed. The compound can exist in an anhydrous form as well as hydrated forms, most commonly as a pentahydrate or a nonahydrate.[3]

The absorption of water can significantly impact the material's properties, which is a critical consideration in applications such as the synthesis of indium-containing compounds and in the formulation of pharmaceutical products where precise concentrations are paramount.

Forms and Hydrates

This compound can be found in the following forms:

-

Anhydrous (In₂(SO₄)₃): A grayish-white powder with a monoclinic crystal structure.[1]

-

Hydrated Forms (In₂(SO₄)₃ · xH₂O): The most common hydrated forms are the pentahydrate (five water molecules) and the nonahydrate (nine water molecules).[3]

The degree of hydration can affect the compound's solubility and other physicochemical characteristics.

Quantitative Hygroscopicity Data

While the hygroscopic nature of this compound is well-established, specific quantitative data on its rate of water absorption at various relative humidity (RH) levels is not extensively available in publicly accessible literature. To obtain precise quantitative data for specific applications, experimental determination is recommended. The following table provides a template for recording such data.

| Relative Humidity (%) | Temperature (°C) | Water Absorption (% weight gain) | Time to Equilibrium (hours) |

| 20 | 25 | Data to be determined | Data to be determined |

| 40 | 25 | Data to be determined | Data to be determined |

| 60 | 25 | Data to be determined | Data to be determined |

| 80 | 25 | Data to be determined | Data to be determined |

| 90 | 25 | Data to be determined | Data to be determined |

| Table 1: Template for Quantitative Hygroscopicity Data for this compound. |

Experimental Protocols for Determining Hygroscopicity

To quantify the hygroscopic nature of this compound, several analytical methods can be employed. These protocols provide a framework for researchers to generate the data necessary for their specific needs.

Gravimetric Sorption Analysis (GSA)

This method involves exposing a sample to a controlled humidity environment and measuring the change in mass over time.

Methodology:

-

Sample Preparation: Accurately weigh a known amount of anhydrous this compound into a pre-weighed, shallow weighing bottle.

-

Drying: Dry the sample to a constant weight in a vacuum oven at a specified temperature to ensure a consistent starting point.

-

Exposure: Place the open weighing bottle containing the dried sample into a desiccator or a controlled humidity chamber set to a specific relative humidity. Saturated salt solutions can be used to maintain a constant RH.

-

Weighing: At regular intervals, remove the weighing bottle, quickly close it, and weigh it to determine the mass of absorbed water.

-

Equilibrium: Continue this process until the mass of the sample becomes constant, indicating that equilibrium has been reached.

-

Calculation: The percentage of water absorbed is calculated using the formula: % Water Absorption = [(Final Mass - Initial Mass) / Initial Mass] * 100

Dynamic Vapor Sorption (DVS)

DVS is a more sophisticated gravimetric technique that automates the process of measuring moisture sorption and desorption.[4][5][6][7]

Methodology:

-

Instrument Setup: A DVS instrument consists of a microbalance in a temperature and humidity-controlled chamber.

-

Sample Loading: A small, accurately weighed sample of this compound is placed on the microbalance.

-

Drying: The sample is first dried under a stream of dry nitrogen gas at a set temperature until a stable mass is achieved.

-

Sorption/Desorption Isotherm: The relative humidity in the chamber is then increased in a stepwise manner, and the change in sample mass is continuously recorded until equilibrium is reached at each step. This generates a sorption isotherm. The humidity is then decreased in a similar stepwise manner to generate a desorption isotherm.[6]

-

Data Analysis: The resulting data provides detailed information on the kinetics of water sorption and the equilibrium moisture content at each humidity level.

Karl Fischer Titration

Karl Fischer titration is a highly specific and accurate method for determining the water content of a substance.[8][9][10][11][12] It can be used to measure the initial water content of an this compound sample or the amount of water absorbed after exposure to a humid environment.

Methodology:

-

Apparatus: A Karl Fischer titrator, either volumetric or coulometric, is required.

-

Reagent Preparation: Use a standardized Karl Fischer reagent. The water equivalence of the reagent should be determined using a certified water standard.

-

Sample Preparation: Accurately weigh a sample of this compound and quickly transfer it to the titration vessel containing a suitable solvent (e.g., anhydrous methanol). The sample should dissolve completely.

-

Titration: The sample is then titrated with the Karl Fischer reagent. The endpoint is detected potentiometrically.

-

Calculation: The water content is calculated based on the volume of titrant consumed and its water equivalence.

Handling and Storage Precautions

Due to its hygroscopic nature, specific precautions must be taken when handling and storing this compound to maintain its integrity and ensure safety.

Storage

-

Container: Store in a tightly sealed container to prevent contact with atmospheric moisture.[13][14]

-

Environment: Keep the container in a cool, dry, and well-ventilated place.[14]

-

Inert Atmosphere: For long-term storage or for highly sensitive applications, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, the following PPE should be worn:

-

Eye Protection: Safety glasses with side shields or chemical safety goggles.[13][14]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[13][14]

-

Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator for dusts should be used.[13]

-

Protective Clothing: A lab coat or other protective clothing to prevent skin contact.

Spill Cleanup

In the event of a spill, follow these procedures:

-

Ventilation: Ensure the area is well-ventilated.

-

Containment: Prevent the powder from spreading. Avoid creating dust.

-

Cleanup: Carefully sweep or scoop the spilled material into a suitable, labeled container for disposal.[14] For small spills, mixing with an inert absorbent material like sand or vermiculite (B1170534) can be effective.[13]

-

Decontamination: Clean the spill area with a damp cloth.

-

Disposal: Dispose of the waste in accordance with local, state, and federal regulations.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[13]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[14]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[14]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

Visualization of Key Relationships

The following diagrams illustrate the key concepts discussed in this guide.

Caption: The hygroscopic nature of this compound leads to the absorption of atmospheric moisture, resulting in the formation of hydrated forms.

Caption: The hygroscopic nature of this compound necessitates specific handling and storage precautions to ensure safety and material integrity.

Caption: A general experimental workflow for determining the hygroscopicity of this compound.

References

- 1. indium.com [indium.com]

- 2. chemwhat.com [chemwhat.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 5. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 6. mt.com [mt.com]

- 7. aqualab.com [aqualab.com]

- 8. Karl Fischer titration - Wikipedia [en.wikipedia.org]

- 9. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 10. Karl Fischer water content titration - Scharlab [scharlab.com]

- 11. mt.com [mt.com]

- 12. cscscientific.com [cscscientific.com]

- 13. prochemonline.com [prochemonline.com]

- 14. prochemonline.com [prochemonline.com]

An In-Depth Technical Guide to the Acidity and pH of Aqueous Indium(III) Sulfate Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidic properties of aqueous solutions of indium(III) sulfate (B86663) (In₂(SO₄)₃). This document details the underlying chemical principles, experimental protocols for solution preparation and pH measurement, and quantitative data regarding the pH of these solutions. The information presented is intended to be a valuable resource for professionals in research, scientific analysis, and drug development who work with or encounter indium compounds.

Introduction: The Acidic Nature of Indium(III) Sulfate Solutions

This compound, a salt of a strong acid (sulfuric acid) and a weakly basic metal cation (indium(III)), readily dissolves in water.[1] Upon dissolution, the hydrated indium(III) ion, [In(H₂O)₆]³⁺, undergoes hydrolysis, a reaction with water that results in the release of protons (H⁺) into the solution. This process is the primary reason for the acidic nature of aqueous this compound solutions. The equilibrium of this hydrolysis reaction dictates the hydrogen ion concentration and, consequently, the pH of the solution. An understanding of this acidity is crucial for various applications, including electroplating, catalyst preparation, and in the synthesis of indium-containing compounds.[2][3]

The Chemistry of Indium(III) Hydrolysis

The acidity of an aqueous this compound solution is a direct result of the hydrolysis of the aquated indium(III) ion, [In(H₂O)₆]³⁺. This trivalent cation has a high charge density, which polarizes the coordinated water molecules, facilitating the donation of a proton to the surrounding solvent. This process can be represented by a series of stepwise equilibria:

-

First Hydrolysis Step: [In(H₂O)₆]³⁺ + H₂O ⇌ [In(OH)(H₂O)₅]²⁺ + H₃O⁺

-

Second Hydrolysis Step: [In(OH)(H₂O)₅]²⁺ + H₂O ⇌ [In(OH)₂(H₂O)₄]⁺ + H₃O⁺

Further hydrolysis steps can occur, leading to the formation of neutral and even anionic hydroxy complexes, and eventually, the precipitation of indium hydroxide, In(OH)₃, if the pH is raised sufficiently. A precipitate of a basic indium salt will begin to form if the pH of an indium sulfate solution rises above 3.4.[3] The extent of these hydrolysis reactions is concentration and temperature-dependent.

The equilibrium constants for these hydrolysis reactions (hydrolysis constants) are essential for quantitatively describing the acidity of the solution.

Quantitative Data on Indium(III) Hydrolysis and Solution pH

The following tables summarize key quantitative data related to the acidity of this compound solutions.

Table 1: Hydrolysis Constants for the Indium(III) Ion at 25°C

| Equilibrium Reaction | -log K |

| In³⁺ + H₂O ⇌ InOH²⁺ + H⁺ | 4.00 |

| In³⁺ + 2H₂O ⇌ In(OH)₂⁺ + 2H⁺ | 7.82 |

| In³⁺ + 3H₂O ⇌ In(OH)₃ + 3H⁺ | 12.4 |

| In³⁺ + 4H₂O ⇌ In(OH)₄⁻ + 4H⁺ | 22.07 |

Data sourced from a critical compilation of metal ion hydrolysis constants.

Table 2: Experimentally Measured and Calculated pH of Aqueous this compound Solutions at 25°C

| Concentration of In₂(SO₄)₃ (mol/L) | Experimentally Measured pH |

| 0.14 | 1.85 |

The experimentally measured pH value is widely cited in the literature.[2][3]

Experimental Protocols

Accurate and reproducible preparation of this compound solutions and subsequent pH measurement are critical for reliable experimental outcomes. The following sections provide detailed methodologies for these procedures.

Laboratory-Scale Preparation of this compound Solutions

This protocol describes the preparation of a standard aqueous solution of this compound from its hydrated salt.

Materials:

-

This compound hydrate (B1144303) (In₂(SO₄)₃ · xH₂O)

-

Deionized water (Type II or better)

-

Volumetric flasks (Class A)

-

Analytical balance

-

Weighing paper or boat

-

Magnetic stirrer and stir bar

-

Pipettes

Procedure:

-

Calculate the required mass of this compound hydrate. Account for the water of hydration in the molecular weight. The anhydrous molecular weight of In₂(SO₄)₃ is 517.82 g/mol .

-

Weigh the calculated mass of this compound hydrate using an analytical balance.

-

Transfer the weighed salt to a beaker containing a portion of the final volume of deionized water.

-

Dissolve the salt using a magnetic stirrer. Gentle heating may be applied to aid dissolution, but the solution should be cooled to room temperature before final dilution.

-

Quantitatively transfer the dissolved solution to the appropriate volumetric flask.

-

Rinse the beaker several times with small volumes of deionized water, transferring the rinsings to the volumetric flask to ensure all the this compound is transferred.

-

Bring the solution to the final volume with deionized water, ensuring the bottom of the meniscus is on the calibration mark.

-

Stopper the flask and invert it several times to ensure the solution is homogeneous.

pH Measurement of Aqueous this compound Solutions

This protocol outlines the procedure for accurately measuring the pH of this compound solutions using a calibrated pH meter.

Equipment and Reagents:

-

pH meter with a glass combination electrode

-

Standard pH buffers (e.g., pH 4.01, 7.00, and 10.01)

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar (optional, for sample agitation)

-

Thermometer or temperature probe

Procedure:

-

Electrode Preparation and Calibration:

-

Inspect the pH electrode for any damage and ensure it is filled with the appropriate electrolyte solution.

-

Rinse the electrode with deionized water and gently blot it dry with a lint-free tissue.

-

Perform a two- or three-point calibration of the pH meter using standard buffers that bracket the expected pH of the this compound solution (e.g., pH 4.01 and a lower pH buffer if available, or pH 4.01 and 7.00). Follow the manufacturer's instructions for the specific pH meter.

-

Rinse the electrode with deionized water between buffer solutions.

-

-

Sample Measurement:

-

Rinse the electrode with a small aliquot of the this compound solution to be measured and discard the rinsing.

-

Immerse the electrode in the sample solution. Ensure the electrode bulb and junction are fully submerged.

-

If using a magnetic stirrer, maintain a slow and steady stirring rate to ensure homogeneity without creating a vortex that could introduce atmospheric carbon dioxide.

-

Allow the pH reading to stabilize. This may take longer for concentrated salt solutions. A stable reading is typically defined as one that does not change by more than 0.02 pH units over 30 seconds.

-

Record the pH and the temperature of the solution.

-

-

Post-Measurement Care:

-

Rinse the electrode thoroughly with deionized water.

-

Store the electrode in the appropriate storage solution as recommended by the manufacturer.

-

Considerations for Accurate Measurements:

-

Acid Error: At very low pH values (typically below pH 2), standard glass electrodes can exhibit an "acid error," leading to a measured pH that is higher than the actual pH. For highly accurate measurements in this range, an electrode specifically designed for low pH applications may be necessary.

-

Ionic Strength: Concentrated salt solutions have high ionic strength, which can affect the liquid junction potential of the reference electrode, potentially leading to measurement errors. Using a double-junction electrode or an electrode with a high flow rate junction can mitigate these effects.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Caption: Stepwise hydrolysis of the hydrated Indium(III) ion.

Caption: Experimental workflow for pH determination.

Caption: Relationship between concentration and acidity.

Conclusion

The acidity of aqueous this compound solutions is a well-defined property governed by the hydrolysis of the hydrated indium(III) cation. This guide has provided the fundamental chemical principles, detailed experimental protocols for solution preparation and pH measurement, and a summary of the available quantitative data. For professionals in research and development, a thorough understanding and precise control of the pH of these solutions are paramount for achieving desired outcomes in various chemical processes and applications. The methodologies and data presented herein serve as a robust resource for ensuring accuracy and reproducibility in the laboratory.

References

Formation of Basic Indium(III) Sulfate Salts in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indium(III) sulfate (B86663) is a critical precursor in various industrial applications, including the synthesis of indium-containing semiconductors and as a component in electroplating baths. In aqueous solutions, the behavior of the indium(III) ion is complex, governed by hydrolysis and olation processes that lead to the formation of various soluble hydroxo and sulfato-hydroxo complexes, and ultimately to the precipitation of a range of basic indium(III) sulfate salts. Understanding and controlling the formation of these basic salts is paramount for process optimization, impurity control, and the synthesis of novel materials. This technical guide provides an in-depth overview of the formation of basic this compound salts in solution, summarizing key quantitative data, detailing experimental protocols for their synthesis and characterization, and illustrating the underlying chemical pathways.

Introduction

Aqueous solutions of this compound are inherently acidic due to the hydrolysis of the hydrated indium(III) ion, [In(H₂O)₆]³⁺. A 0.14 mol/L solution of this compound exhibits a pH of approximately 1.85.[1][2] As the pH of the solution is increased, or under certain conditions of temperature and concentration, a series of deprotonation and condensation reactions occur, leading to the formation of soluble polynuclear hydroxo-bridged indium species and the eventual precipitation of insoluble basic this compound salts. The precise nature of the solid phase is highly dependent on the specific reaction conditions, including pH, temperature, concentration of indium(III) and sulfate ions, and the presence of other cations.

Aqueous Speciation of Indium(III)

In an aqueous sulfate medium, the indium(III) ion exists as a dynamic equilibrium of various species. At low pH, the aquated ion, [In(H₂O)₆]³⁺, is the predominant species. As the pH increases, a series of mononuclear and polynuclear hydroxo complexes are formed. Additionally, the sulfate ion can act as a ligand, forming sulfato complexes.

Hydrolysis of the Indium(III) Ion

The hydrolysis of the indium(III) ion has been a subject of numerous studies, with potentiometric titrations being a key technique to elucidate the species formed. The primary hydrolysis products include [In(OH)]²⁺ and [In(OH)₂]⁺. At higher indium concentrations, the formation of polymeric species becomes significant.

Table 1: Hydrolysis Constants for Indium(III) at 25 °C

| Species | Formation Reaction | -log βpq |

| [In(OH)]²⁺ | In³⁺ + H₂O ⇌ [In(OH)]²⁺ + H⁺ | 4.31 |

| [In(OH)₂]⁺ | In³⁺ + 2H₂O ⇌ [In(OH)₂]⁺ + 2H⁺ | 9.35 |

| [In₄(OH)₄]⁸⁺ | 4In³⁺ + 4H₂O ⇌ [In₄(OH)₄]⁸⁺ + 4H⁺ | 7.32 |

| [In₅(OH)₅]¹⁰⁺ | 5In³⁺ + 5H₂O ⇌ [In₅(OH)₅]¹⁰⁺ + 5H⁺ | 9.12 |

Data from potentiometric titration in 0.10 mol dm⁻³ potassium nitrate.

Formation of Sulfato Complexes

In solutions containing sulfate ions, the formation of indium-sulfate complexes, such as [In(SO₄)]⁺ and [In(SO₄)₂]⁻, can occur. The extent of sulfato complex formation increases with both temperature and the concentration of the this compound solution.[1]

Formation of Basic this compound Precipitates

The precipitation of basic this compound salts is a critical aspect of indium chemistry in aqueous sulfate media. Precipitation can be induced by several methods:

-

Increasing pH: The addition of an alkali, such as potassium hydroxide (B78521) (KOH) or ammonia (B1221849) (NH₃), is the most common method to induce precipitation. The pH at which precipitation begins is dependent on the concentration of the this compound solution; for a 0.14 mol/L solution, precipitation is observed to start when the pH rises above 3.4.[1]

-

Heating: Heating an this compound solution can promote hydrolysis and lead to the precipitation of basic salts.

-

Dilution: Diluting an this compound solution to a concentration below 0.005 M can also cause the formation of an insoluble basic salt.[1]

-

Addition of Organic Solvents: The addition of a water-miscible organic solvent, such as ethanol (B145695), can reduce the solubility of basic indium salts and induce their precipitation.[1]

A variety of basic this compound salts have been reported, with their formation being dependent on the specific conditions.

Table 2: Known Basic this compound Salts and Their Formation Conditions

| Chemical Formula | Common Name/Description | Formation Conditions | Crystal System |

| In(OH)SO₄·H₂O | Indium Hydroxide Sulfate Hydrate | Precipitation from In₂(SO₄)₃ solution | - |

| InOHSO₄ | Anhydrous Indium Hydroxide Sulfate | Heating an In₂(SO₄)₃ solution at ≥ 160 °C in a sealed tube.[1] | Rhombohedral[1] |

| InOHSO₄·(H₂O)₂ | Indium Hydroxide Sulfate Dihydrate | Adding ethanol to a 0.05 M In₂(SO₄)₃ solution.[1] | Monoclinic[1] |

| 2In₂O₃·SO₃·nH₂O | Basic Indium Sulfate | Addition of KOH to In₂(SO₄)₃ solution (pH dependent).[1] | - |

| KIn₃(OH)₆(SO₄)₂ | Potassium Hexahydroxodiindate(III) Sulfate | Addition of KOH to In₂(SO₄)₃ solution (pH dependent).[1] | - |

| (NH₄)In₃(SO₄)₂(OH)₆ | Ammonium Hexahydroxodiindate(III) Sulfate | Hydrothermal synthesis from In₂(SO₄)₃ and (NH₄)₂SO₄. | - |

Experimental Protocols

Detailed experimental protocols are essential for the reproducible synthesis and study of basic this compound salts.

Potentiometric Titration for Hydrolysis Studies

This method is used to determine the formation constants of soluble hydroxo complexes of indium(III).

Materials:

-

This compound solution of known concentration.

-

Standardized potassium hydroxide (or other strong base) solution.

-

Inert salt solution (e.g., KNO₃) to maintain constant ionic strength.

-

Calibrated pH electrode and meter.

-

Thermostatted reaction vessel.

Procedure:

-

Prepare a solution of this compound in the inert salt solution in the thermostatted reaction vessel.

-

Immerse the calibrated pH electrode in the solution.

-

Titrate the this compound solution with the standardized base, adding small increments of the titrant.

-

Record the pH of the solution after each addition, ensuring that equilibrium is reached.

-

The collected data (volume of titrant vs. pH) can be analyzed using computer programs such as MINIQUAD to determine the stoichiometry and stability constants of the formed hydroxo species.

Synthesis of Basic this compound by pH Adjustment

This protocol describes a general method for precipitating basic indium(III) sulfates by increasing the pH.

Materials:

-

This compound solution.

-

A base solution (e.g., KOH, NaOH, or NH₄OH).

-

pH meter.

-

Stirring plate and stir bar.

-

Filtration apparatus (e.g., Büchner funnel and filter paper).

-

Drying oven.

Procedure:

-

Prepare a solution of this compound of a desired concentration.

-

While stirring, slowly add the base solution dropwise to the this compound solution.

-

Monitor the pH of the solution continuously. The specific pH to be targeted will depend on the desired basic salt.

-

Once the desired pH is reached and a precipitate has formed, continue stirring for a set period to allow for aging of the precipitate.

-

Collect the precipitate by filtration.

-

Wash the precipitate with deionized water to remove any soluble impurities.

-

Dry the precipitate in an oven at a suitable temperature.

Hydrothermal Synthesis of (NH₄)In₃(SO₄)₂(OH)₆

This method yields crystalline basic indium sulfate.

Materials:

-

This compound (In₂(SO₄)₃)

-

Ammonium sulfate ((NH₄)₂SO₄)

-

Deionized water

-

Teflon-lined stainless steel autoclave

Procedure:

-

Dissolve stoichiometric amounts of In₂(SO₄)₃ and (NH₄)₂SO₄ in deionized water.

-

Transfer the solution to a Teflon-lined stainless steel autoclave.

-

Seal the autoclave and heat it to a specific temperature (e.g., 220 °C) for a designated period (e.g., 48 hours).

-

Allow the autoclave to cool down to room temperature naturally.

-

Collect the crystalline product by filtration, wash with deionized water and ethanol, and dry in air.

Characterization Techniques

The identification and characterization of basic this compound salts are typically performed using a combination of analytical techniques.

Table 3: Key Characterization Techniques and Expected Observations

| Technique | Information Provided | Expected Observations for Basic Indium(III) Sulfates |

| Powder X-ray Diffraction (XRD) | Crystal structure, phase purity, and crystallite size. | A distinct diffraction pattern for each crystalline basic salt. For example, the pattern for In(OH)SO₄·H₂O would be indexed to its specific crystal structure. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of functional groups (e.g., O-H, S-O). | Broad absorption bands in the region of 3000-3600 cm⁻¹ corresponding to O-H stretching vibrations of hydroxyl groups and water molecules. Strong absorption bands around 1100 cm⁻¹ due to the stretching vibrations of the sulfate group. |

| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition behavior, water content. | Mass loss steps corresponding to the dehydration (loss of water molecules) and dehydroxylation. Further decomposition at higher temperatures would lead to the formation of indium oxide (In₂O₃). |

| Scanning Electron Microscopy (SEM) | Morphology and particle size of the precipitates. | Can reveal the shape of the crystals or particles, such as cubic, spherical, or irregular morphologies. |

Signaling Pathways and Logical Relationships

The formation of basic this compound salts from an aqueous solution is a multi-step process involving several interconnected equilibria. The following diagrams illustrate these relationships.

Caption: Hydrolysis and precipitation pathway of Indium(III) in sulfate solution.

Caption: General experimental workflow for the synthesis and characterization of basic this compound.

Conclusion

The formation of basic this compound salts in aqueous solutions is a complex process governed by a delicate interplay of pH, temperature, and concentration. The initial hydrolysis of the In(III) ion leads to a variety of soluble hydroxo and polynuclear species, which subsequently react with sulfate ions to form a range of solid basic salts with distinct compositions and crystal structures. A thorough understanding of these formation pathways, coupled with well-defined experimental protocols and robust characterization techniques, is essential for researchers and professionals working with indium-based materials. This guide provides a foundational understanding of these principles and serves as a practical resource for the synthesis and analysis of these important compounds. Further research is warranted to determine the solubility products of the various basic salts and to further refine the quantitative relationships between synthesis conditions and the resulting product characteristics.

References

Probing the Speciation of Indium(III) Sulfate in Aqueous Solutions: A Technical Guide to Raman Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the application of Raman spectroscopy for the characterization of indium(III) sulfate (B86663) aqueous solutions. The complex interplay of hydration and sulfate coordination to the In(III) ion presents a unique analytical challenge. Raman spectroscopy, with its sensitivity to molecular vibrations and non-destructive nature, offers a powerful tool to elucidate the speciation of indium(III) in these solutions, providing critical insights for pharmaceutical development and materials science.

Core Principles: Understanding the Raman Signature of Indium(III) Sulfate Solutions

In aqueous solutions, this compound exists in a dynamic equilibrium between the hexaaquaindium(III) ion, [In(H₂O)₆]³⁺, and various sulfato-complexes.[1][2] These different species can be identified and quantified by their unique vibrational fingerprints in the Raman spectrum.

The primary species of interest include:

-

Hexaaquaindium(III) ion, [In(H₂O)₆]³⁺: The fully hydrated indium ion exhibits characteristic Raman bands corresponding to the In-O stretching modes.[1]

-

Outer-Sphere Complex ([In(H₂O)₆]³⁺·SO₄²⁻): In this arrangement, the sulfate ion does not directly coordinate with the indium ion but is held in the outer hydration sphere. This interaction typically results in minor perturbations to the sulfate and hydrated indium ion vibrational modes.[1]

-

Inner-Sphere Complexes (e.g., [In(H₂O)₅(SO₄)]⁺, [In(H₂O)₄(SO₄)₂]⁻): Direct coordination of the sulfate ion to the indium center leads to the appearance of new, distinct Raman bands. These bands are indicative of the In-O(sulfate) bond and changes in the symmetry of the sulfate ion upon coordination.[2][3]

The formation of these inner-sphere complexes is an endothermic process, meaning their concentration increases with rising temperature.[2] The equilibrium is also dependent on the concentration of both indium(III) and sulfate ions in the solution.[2]

Quantitative Data Presentation: Raman Band Assignments

The following tables summarize the key Raman bands observed in aqueous solutions of this compound and related species, providing a basis for spectral interpretation.

Table 1: Raman Bands of the Hexaaquaindium(III) Ion, [In(H₂O)₆]³⁺

| Wavenumber (cm⁻¹) | Assignment | Polarization | Reference |

| ~487 | ν₁(a₁g) In-O symmetric stretch | Polarized | [1] |

| ~420 | ν₂(e_g) In-O stretch | Depolarized | [1] |

| ~400 | Water attached to Indium | Polarized | [2] |

| ~306 | ν₅(f₂g) O-In-O deformation | Depolarized | [1] |

Table 2: Raman Bands of Indium(III)-Sulfate Inner-Sphere Complexes

| Wavenumber (cm⁻¹) | Assignment | Polarization | Reference |

| ~1125 | ν₁(A₁) S-O stretch (bound sulfate) | Polarized | [2][3] |

| ~1000 | ν₂(A₁) S-O stretch (bound sulfate) | Polarized | [2][3] |

| ~650 | ν₃(A₁) S-O bend (bound sulfate) | Polarized | [2][3] |

| ~255 | In-O(sulfate) stretch | Highly Polarized | [2][3] |

Table 3: Raman Bands of Free Sulfate Species in Aqueous Solution

| Wavenumber (cm⁻¹) | Species | Assignment | Polarization |

| 981 | SO₄²⁻ | ν₁ symmetric stretch | Polarized |

| 1052 | HSO₄⁻ | ν₁ symmetric stretch | Polarized |

| 452 | SO₄²⁻ | ν₂ bending mode | Depolarized |

| 620 | SO₄²⁻ | ν₄ bending mode | Depolarized |

| 1105 | SO₄²⁻ | ν₃ antisymmetric stretch | Depolarized |

Experimental Protocols: A Guide to Raman Analysis

This section outlines a detailed methodology for the Raman spectroscopic analysis of this compound aqueous solutions, based on established practices in the literature.

Sample Preparation

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 2.1 M In₂(SO₄)₃) by dissolving a known mass of high-purity this compound in deionized water.

-

Prevention of Hydrolysis: Indium(III) solutions are prone to hydrolysis, leading to the formation of insoluble basic salts, particularly at pH values above 3.4.[2] To prevent this, acidify the solution by adding a strong acid, such as sulfuric acid or perchloric acid. A final acid concentration of approximately 2 M is often sufficient.[3]

-

Working Solutions: Prepare a series of working solutions with varying concentrations of this compound by diluting the stock solution with acidified deionized water. This allows for the study of concentration-dependent equilibria.

-

Temperature Studies: For temperature-dependent measurements, the sample cell can be placed in a temperature-controlled holder.

Instrumentation and Data Acquisition

-

Raman Spectrometer: A high-resolution Raman spectrometer equipped with a charge-coupled device (CCD) detector is recommended.

-

Excitation Source: A common excitation source is a continuous-wave (CW) laser, for example, a frequency-doubled Nd:YAG laser at 532 nm or an argon ion laser. The laser power should be optimized to maximize the Raman signal while avoiding sample heating and degradation.

-

Sample Illumination and Collection: The laser is focused onto the sample contained in a quartz cuvette. The scattered light is typically collected at a 90° angle to the incident beam to minimize Rayleigh scattering.

-

Spectral Resolution: A spectral resolution of 2-4 cm⁻¹ is generally adequate for resolving the key vibrational bands.

-

Data Acquisition: Accumulate multiple scans to improve the signal-to-noise ratio. Typical acquisition times may range from seconds to several minutes per spectrum, depending on the sample concentration and instrument sensitivity.

-

Polarization Measurements: To aid in band assignments, polarization measurements should be performed. This involves placing a polarizer in the path of the scattered light to acquire spectra with polarization parallel and perpendicular to the incident laser polarization.

Visualization of Concepts

The following diagrams, generated using the DOT language, illustrate key conceptual frameworks for the Raman analysis of this compound solutions.

References

CAS number and molecular weight of Indium(III) sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of Indium(III) sulfate (B86663), alongside a summary of a key experimental application relevant to biomedical research.

Physicochemical Data of Indium(III) Sulfate

This compound is an inorganic compound that exists in both anhydrous and hydrated forms. The following table summarizes its key quantitative data.

| Property | Anhydrous this compound | This compound Nonahydrate |

| CAS Number | 13464-82-9[1][2][3] | 10294-68-5[1] |

| Molecular Formula | In₂(SO₄)₃[2] | In₂(SO₄)₃·9H₂O |

| Molecular Weight | 517.81 g/mol [2] | 679.95 g/mol |

Experimental Protocol: Synthesis of this compound

This compound can be synthesized through the reaction of indium metal, indium oxide, or indium carbonate with sulfuric acid.[1] To ensure the formation of the desired salt and prevent the precipitation of insoluble basic salts, an excess of a strong acid is necessary.[1]

Materials:

-

Indium metal (In), Indium oxide (In₂O₃), or Indium carbonate (In₂(CO₃)₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

-

In a fume hood, carefully add the indium-containing precursor to an excess of concentrated sulfuric acid.

-

The reaction of indium metal with cold concentrated sulfuric acid will produce indium sulfate and hydrogen gas.[1]

-

Alternatively, reacting indium oxide or indium carbonate with sulfuric acid will also yield indium sulfate.[1]

-

The resulting solution can be processed to obtain the solid indium sulfate, which may be anhydrous or in a hydrated form, such as the pentahydrate or nonahydrate.[1]

Logical Relationship: Effects of this compound on Human Dermal Fibroblasts

The following diagram illustrates the logical flow of the observed cellular effects of this compound on human dermal fibroblasts as detailed in a 2023 in-vitro study.[4]

The study found that when human dermal fibroblasts were cultured in a medium containing this compound, there was a notable impact on cellular health.[4] Specifically, the presence of this compound led to an increase in the concentration of cellular reactive oxygen species (ROS).[4] This was accompanied by a decrease in average cell viability by as much as 32%.[4] Furthermore, a distinct change in cell geometry was observed, with the cells becoming more circular and compact.[4]

References

An In-depth Technical Guide to Indium(III) Sulfate: Discovery, History, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indium(III) sulfate (B86663), In₂(SO₄)₃, is an inorganic compound that has garnered significant interest across various scientific disciplines, including materials science, electronics, and increasingly, in the biomedical field. This technical guide provides a comprehensive overview of the discovery and history of indium and its sulfate salt, detailed experimental protocols for its synthesis, a summary of its key quantitative properties, and an exploration of its applications, with a particular focus on its emerging role in biological systems and drug development.

Discovery and History

The story of Indium(III) sulfate begins with the discovery of its constituent element, indium. In 1863, at the Freiberg School of Mines in Germany, physicists Ferdinand Reich and Hieronymus Theodor Richter were examining zinc blende ores using spectroscopy, a relatively new analytical technique at the time.[1][2][3][4][5] They were initially searching for the element thallium, but instead observed a brilliant indigo-blue emission line in the spectrum that did not correspond to any known element.[1][2][3][4][6] This unique spectral signature led them to name the new element "indium," derived from the Latin word indicum for indigo.[3][4][6] Reich, being color-blind, relied on his colleague Richter to identify the colored spectral lines.[6][7] Richter went on to isolate the metallic element in 1864.[3][6]

While the element was discovered in 1863, the first synthesis of a key compound, this compound, is credited to Theodor Richter in 1873. This development was crucial for further investigation into the chemical properties and potential applications of indium. Early research on indium and its compounds was also notably advanced by the German chemist Clemens Winkler in the 1860s.

Initially, indium remained a laboratory curiosity with very limited availability; until 1924, the world's supply of isolated indium was only about a gram.[2] It was primarily sourced as a byproduct of zinc ore processing.[4] However, the unique properties of indium and its compounds, including this compound, eventually led to their use in a variety of industrial applications, from alloys and semiconductors to the transparent conductive coatings (indium tin oxide, ITO) that are ubiquitous in modern electronics.[3][4]

Physicochemical Properties

This compound is a white to grayish, hygroscopic solid.[8][9] It is commercially available in both anhydrous and hydrated forms, with the nonahydrate being a common variant.[8][10] The compound is notable for its high solubility in water.[8] A summary of its key quantitative properties is presented in Table 1.

| Property | Value (Anhydrous) | Value (Nonahydrate) |

| Chemical Formula | In₂(SO₄)₃ | In₂(SO₄)₃·9H₂O |

| Molecular Weight | 517.81 g/mol | 679.95 g/mol |